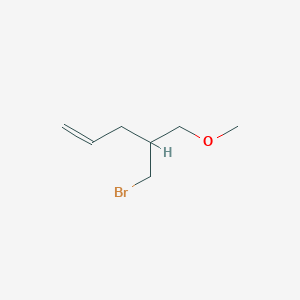
4-(Bromomethyl)-5-methoxypent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-5-methoxypent-1-ene is an organic compound that features a bromomethyl group and a methoxy group attached to a pentene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-methoxypent-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 5-methoxypent-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction is carried out in an inert solvent such as carbon tetrachloride or dichloromethane at room temperature. The reaction proceeds via a radical mechanism, resulting in the formation of the bromomethyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
化学反応の分析
Types of Reactions
4-(Bromomethyl)-5-methoxypent-1-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation: The methoxy group can be oxidized under strong oxidative conditions to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the pentene chain can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alkanes.
科学的研究の応用
4-(Bromomethyl)-5-methoxypent-1-ene has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring a bromomethyl group for further functionalization.
Materials Science: The compound can be used in the synthesis of polymers and other materials where the bromomethyl group serves as a reactive site for cross-linking or other modifications.
Organic Synthesis:
作用機序
The mechanism of action of 4-(Bromomethyl)-5-methoxypent-1-ene in chemical reactions primarily involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The methoxy group can also influence the reactivity of the compound by donating electron density through resonance, stabilizing intermediates in various reactions .
類似化合物との比較
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents and as a catalyst in organic reactions.
Uniqueness
4-(Bromomethyl)-5-methoxypent-1-ene is unique due to its combination of a bromomethyl group and a methoxy group on a pentene chain. This structural arrangement provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it valuable in both research and industrial applications.
特性
分子式 |
C7H13BrO |
|---|---|
分子量 |
193.08 g/mol |
IUPAC名 |
4-(bromomethyl)-5-methoxypent-1-ene |
InChI |
InChI=1S/C7H13BrO/c1-3-4-7(5-8)6-9-2/h3,7H,1,4-6H2,2H3 |
InChIキー |
YQISLJNUNTZMES-UHFFFAOYSA-N |
正規SMILES |
COCC(CC=C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


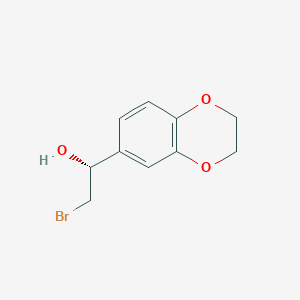
![2-Amino-5-methoxy-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13193840.png)
![N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine](/img/structure/B13193844.png)
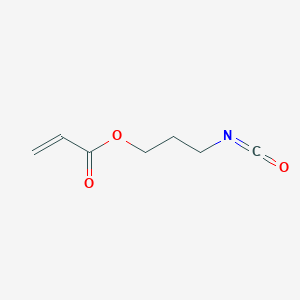
![2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13193859.png)
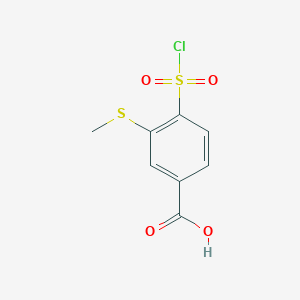
![1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13193871.png)
![2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13193876.png)
![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)

![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)

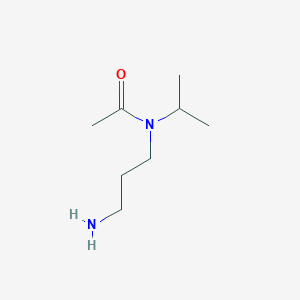
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)
